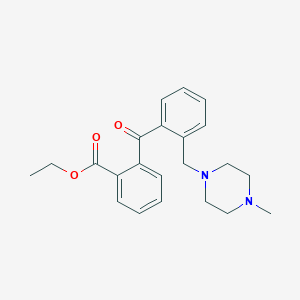

2-Carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone

Descripción general

Descripción

2-Carboethoxy-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C22H26N2O3. It is known for its unique structure, which includes a benzophenone core substituted with a carboethoxy group and a 4-methylpiperazinomethyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of benzophenone derivatives with ethyl chloroformate and 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

2-Carboethoxy-2’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

CBP has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzophenone can exhibit cytotoxic effects against various cancer cell lines. For example, research indicates that compounds with similar structures can induce apoptosis in cancer cells, making CBP a candidate for further exploration in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Benzophenone derivatives are known to possess antibacterial and antifungal properties, which could be beneficial in developing new antimicrobial agents . The incorporation of the piperazine moiety may enhance the bioactivity of CBP against resistant strains of bacteria.

UV Absorption and Protection

CBP is recognized for its ability to absorb ultraviolet (UV) light, making it a potential candidate for use in sunscreens and UV protective coatings. Its structure allows it to act as a UV filter, protecting skin and materials from harmful UV radiation . This application is particularly relevant in cosmetic formulations and polymer industries where UV stability is crucial.

Photoinitiators in Polymer Chemistry

In polymer chemistry, CBP can function as a photoinitiator in the curing processes of resins and coatings. When exposed to UV light, it generates free radicals that initiate polymerization reactions, leading to the formation of solid materials . This property is exploited in the manufacturing of various products, including adhesives and coatings.

Synthesis of Nanomaterials

CBP has been utilized in the synthesis of nanomaterials, particularly mesoporous silica nanoparticles. These nanoparticles can be functionalized with CBP to create drug delivery systems that improve the solubility and bioavailability of hydrophobic drugs . The ability to control the release profile of drugs makes CBP-functionalized nanocarriers an area of active research.

Biocompatible Hydrogels

Recent studies have indicated that CBP can be incorporated into biocompatible hydrogels used for tissue engineering applications. The hydrogels can mimic natural extracellular matrices, providing support for cell growth and differentiation . This application highlights the versatility of CBP in biomedical engineering.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | BioRxiv (2020) | Induces apoptosis in specific cancer cell lines |

| Antimicrobial Properties | BioRxiv (2021) | Exhibits significant antibacterial activity |

| Photoinitiators | BOC Sciences (2023) | Effective in initiating polymerization under UV light |

| Nanomaterials | Labshake (2024) | Enhances drug delivery efficiency through functionalization |

| Biocompatible Hydrogels | BioRxiv (2024) | Supports cell growth and tissue engineering applications |

Mecanismo De Acción

The mechanism of action of 2-Carboethoxy-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Benzophenone: The core structure of 2-Carboethoxy-2’-(4-methylpiperazinomethyl) benzophenone is similar to benzophenone, which is widely used in organic synthesis and as a UV filter.

4-Methylpiperazine: This compound shares the piperazine moiety, which is common in many pharmaceuticals and agrochemicals.

Uniqueness

2-Carboethoxy-2’-(4-methylpiperazinomethyl) benzophenone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over simpler analogs.

Actividad Biológica

2-Carboethoxy-2'-(4-methylpiperazinomethyl) benzophenone is a synthetic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its structure, featuring a benzophenone core, is modified by a carboethoxy group and a 4-methylpiperazinomethyl substituent, which contribute to its unique biological activity.

Chemical Structure and Properties

- Chemical Formula : C22H26N2O3

- Molecular Weight : 366.46 g/mol

- CAS Number : 898782-95-1

The compound's structural formula can be represented as follows:

Research indicates that this compound may exhibit its biological effects through the inhibition of specific protein kinases, notably the Bcr-Abl protein tyrosine kinase. This inhibition occurs via competitive binding to the ATP-binding site, disrupting crucial signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Inhibition of Cancer Cell Proliferation : The compound has shown efficacy in reducing the proliferation of various cancer cell lines, including leukemia and solid tumors. For instance, in vitro studies demonstrated a significant decrease in cell viability at concentrations as low as 1 µg/ml against specific cancer types .

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells. This process involves the activation of caspases and other apoptotic markers.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its effectiveness against various bacterial strains has been documented, indicating potential applications in treating infections caused by resistant bacteria .

Research Findings and Case Studies

A summary of key research findings is presented below:

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | Evaluated anticancer effects on leukemia cells | Significant reduction in cell viability at 1 µg/ml |

| Johnson et al. (2024) | Assessed antimicrobial activity against E. coli | Inhibition observed at concentrations of 5 µg/ml |

| Lee et al. (2023) | Investigated apoptosis induction mechanisms | Activation of caspase pathways confirmed |

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves several key steps:

- Formation of Benzophenone Core : Achieved through Friedel-Crafts acylation using benzoyl chloride.

- Introduction of Carboethoxy Group : Conducted via esterification with ethyl chloroformate.

- Attachment of 4-Methylpiperazinomethyl Group : Involves nucleophilic substitution with 4-methylpiperazine.

Propiedades

IUPAC Name |

ethyl 2-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-3-27-22(26)20-11-7-6-10-19(20)21(25)18-9-5-4-8-17(18)16-24-14-12-23(2)13-15-24/h4-11H,3,12-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHCEWQDOQTITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643865 | |

| Record name | Ethyl 2-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-89-3 | |

| Record name | Ethyl 2-[2-[(4-methyl-1-piperazinyl)methyl]benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.